6-bromo-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
6-Bromo-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Bromination: The starting material, 2H-chromene-3-carboxamide, undergoes bromination at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Naphthylation: The brominated intermediate is then subjected to a nucleophilic substitution reaction with naphthalen-2-amine. This step often requires a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, converting it to a hydroxyl group.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
6-Bromo-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an inhibitor of specific enzymes and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-bromo-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The naphthalene moiety and the chromene ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
6-Bromo-2-oxo-2H-chromene-3-carboxamide: Lacks the naphthalene moiety, making it less complex.
N-(Naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide: Lacks the bromine atom, affecting its reactivity.
6-Bromo-N-(phenyl)-2-oxo-2H-chromene-3-carboxamide: Contains a phenyl group instead of a naphthalene moiety, altering its properties.
Uniqueness: 6-Bromo-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both the bromine atom and the naphthalene moiety
Properties
IUPAC Name |
6-bromo-N-naphthalen-2-yl-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO3/c21-15-6-8-18-14(9-15)11-17(20(24)25-18)19(23)22-16-7-5-12-3-1-2-4-13(12)10-16/h1-11H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQGOUVHWSTONC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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